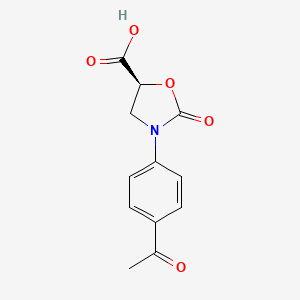

(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Description

Properties

CAS No. |

918543-55-2 |

|---|---|

Molecular Formula |

C12H11NO5 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

InChI |

InChI=1S/C12H11NO5/c1-7(14)8-2-4-9(5-3-8)13-6-10(11(15)16)18-12(13)17/h2-5,10H,6H2,1H3,(H,15,16)/t10-/m0/s1 |

InChI Key |

UQVMMBWQEBHLNP-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C[C@H](OC2=O)C(=O)O |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

- Formation of the oxazolidine ring via cyclization of an amino alcohol derivative.

- Introduction of the 4-acetylphenyl substituent at the 3-position of the oxazolidine ring.

This approach ensures control over stereochemistry and functional group placement.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Amino Alcohol Core : The synthesis often begins with a chiral amino alcohol, such as L-serine or its derivatives, which provides the stereochemical framework for the oxazolidine ring.

- Acyl Chloride or Activated Acid Derivatives : The 4-acetylphenyl moiety is introduced via acylation using 4-acetylbenzoyl chloride or activated carboxylic acid derivatives.

Stepwise Synthesis

Step 1: Cyclization to Form the Oxazolidine Ring

- The amino alcohol is reacted with reagents such as bis(trichloromethyl) carbonate or S,S'-dimethyl dithiocarbonate under controlled conditions.

- A typical reaction involves dissolving the amino acid or amino alcohol derivative in an aqueous alkaline medium, followed by the slow addition of the cyclizing agent at temperatures ranging from 5 to 35 °C.

- The reaction proceeds under inert atmosphere to prevent oxidation and side reactions.

- The cyclization yields the 2-oxo-oxazolidine-4-carboxylic acid core with high stereochemical fidelity.

Reaction Conditions and Optimization

- The cyclization step is optimized by controlling temperature and reaction time, typically 2-4 hours at 5-15 °C followed by 5-7 hours at 20-30 °C.

- The use of water as a solvent in the cyclization step enhances environmental friendliness and safety.

- Hydrolysis and purification steps involve drying agents like anhydrous magnesium sulfate and chromatographic techniques to ensure high purity.

- Yields for the cyclization step exceed 86%, significantly improving upon earlier methods with yields as low as 8.5% or 62% reported in prior art.

Representative Experimental Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | L-serine methyl ester hydrochloride + S,S'-dimethyl dithiocarbonate in water, inert gas | 5-15 (2-4 h), then 20-30 (5-7 h) | 7-11 | 86-89 | Environmentally friendly, high yield |

| Acyl Chloride Formation | SOCl₂ in EtOAc | Room temp | 1-2 | Quantitative | Conversion to acyl chloride |

| Coupling | Amino alcohol core + 4-acetylbenzoyl chloride, EDCI/HOBt, DMF/CH₂Cl₂ | Room temp | 12-24 | 75-85 | Peptide coupling conditions |

| Debenzylation (if applicable) | Pd/C, H₂ atmosphere | Room temp | 2-4 | Quantitative | Removal of protecting groups |

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and stereochemistry of the product.

- Mass Spectrometry : Confirms molecular weight and purity.

- Chromatography : Used for purification and assessment of enantiomeric excess.

Advantages of the Current Methods

- Use of water as a solvent in key steps reduces environmental impact.

- High stereochemical control ensures the desired (5S) configuration.

- Improved yields and safer reagents compared to older methods.

- Scalable and reproducible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetylphenyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the oxazolidinone core but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties:

(5S)-3-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid

- Key Differences :

- Substituent at position 3: 3-methoxyphenyl (electron-donating methoxy group) vs. 4-acetylphenyl (electron-withdrawing acetyl group).

- Impact :

- The methoxy group enhances solubility in polar solvents due to increased hydrogen-bonding capacity.

N-{[(5S)-3-(3-Fluoro-4-Iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

- Key Differences :

- Substituent at position 3: 3-fluoro-4-iodophenyl (halogenated aromatic ring).

- Functional group at position 5: Acetamide vs. carboxylic acid.

- Impact :

- Halogen atoms increase lipophilicity, enhancing membrane permeability.

- The acetamide group reduces acidity compared to the carboxylic acid, limiting ionic interactions in biological systems .

3-(3-Cyanophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid

- Key Differences: Substituent at position 3: 3-cyanophenyl (strong electron-withdrawing cyano group). Impact:

- The cyano group increases the electrophilicity of the oxazolidinone ring, favoring nucleophilic attack.

- Reduced thermal stability compared to acetyl-substituted analogs due to weaker C–H···π interactions .

trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid

- Key Differences :

- Substituent at position 4: 1-naphthyl (bulky polycyclic aromatic group) vs. position 3 substitution in the target compound.

- Impact :

- Steric hindrance may reduce enzymatic recognition in biological assays .

(4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid

- Key Differences :

- Substituents: Ethyl group at position 5 (R-configuration) vs. carboxylic acid at position 5 (S-configuration).

- Impact :

- The ethyl group introduces hydrophobicity, reducing aqueous solubility.

- Altered stereochemistry affects chiral recognition in asymmetric synthesis or receptor binding .

Comparative Data Table

| Compound Name | Substituent (Position 3) | Functional Group (Position 5) | Stereochemistry | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | 4-Acetylphenyl | Carboxylic acid | 5S | High polarity, potential enzyme inhibition |

| (5S)-3-(3-Methoxyphenyl)-... | 3-Methoxyphenyl | Carboxylic acid | 5S | Enhanced solubility, moderate reactivity |

| N-{[(5S)-3-(3-Fluoro-4-Iodophenyl)-...} | 3-Fluoro-4-iodophenyl | Acetamide | 5S | High lipophilicity, antimicrobial activity |

| 3-(3-Cyanophenyl)-... | 3-Cyanophenyl | Carboxylic acid | - | Electrophilic reactivity, intermediate |

| trans-4-(1-Naphthyl)-... | 1-Naphthyl (Position 4) | Carboxylic acid | trans | Crystallinity, structural studies |

| (4S,5R)-5-Ethyl-... | Ethyl | Carboxylic acid | 4S,5R | Hydrophobic, chiral auxiliaries |

Biological Activity

(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound that belongs to the oxazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.2878 g/mol

- CAS Number : 104421-21-8

- SMILES Notation : O=C(C(=O)Nc1ccc(cc1)C(=O)C)CC1NCCO1

Antimicrobial Activity

Research has shown that oxazolidine derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to (5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a study highlighted the efficacy of oxazolidine derivatives in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in the oxazolidine ring can enhance its cytotoxic effects against different cancer cell lines .

Analgesic and Anti-inflammatory Effects

Preliminary investigations into the analgesic and anti-inflammatory properties of (5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid have yielded promising results. In animal models, the compound exhibited significant pain relief comparable to standard analgesics. The mechanism appears to involve inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidine derivatives. The following table summarizes key findings from recent studies regarding modifications that enhance activity:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidine derivatives demonstrated that (5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid exhibited an IC50 value of 0.025 µM against hAC (human acetylcholinesterase), indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro assays on human neuroblastoma SH-SY5Y cells revealed that this compound could significantly reduce cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis through mitochondrial pathways warrants further investigation for cancer therapy applications .

Q & A

Basic: How can researchers optimize the synthesis of (5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid to improve yield and purity?

Methodological Answer:

Optimization can involve refluxing intermediates in acetic acid with sodium acetate, as demonstrated in analogous oxazolidinone syntheses. Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. For example, highlights refluxing 3-formyl-indole derivatives with thiazolidinone precursors in acetic acid to form stable crystalline products, which can be adapted for this compound . Purification via recrystallization (using acetic acid or ethanol-water mixtures) and monitoring by HPLC (C18 columns, acetonitrile/water gradient) are critical for purity assessment.

Basic: What advanced analytical techniques confirm the stereochemical integrity of the (5S) configuration?

Methodological Answer:

X-ray crystallography is definitive for stereochemical confirmation, as applied to structurally similar (2S,3R,4R,5R)-pyrrolidine derivatives in . Complementary techniques include:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to resolve enantiomers.

- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., -values for oxazolidinone ring protons) to infer stereochemistry .

Basic: How should stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

Design accelerated stability tests by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via:

- LC-MS : To identify degradation products (e.g., hydrolysis of the oxazolidinone ring).

- UV-Vis Spectroscopy : Track absorbance changes at λmax ≈ 270 nm (acetylphenyl moiety).

Refer to for storage guidelines (dry, inert atmosphere, -20°C) to minimize hydrolysis .

Advanced: What methodologies elucidate reaction mechanisms involving this compound in catalytic processes?

Methodological Answer:

Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare for deuterated substrates to identify rate-determining steps.

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and intermediates.

emphasizes linking experimental data to theoretical frameworks (e.g., frontier molecular orbital analysis) .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:

Contradictions may arise from assay variability or impurity interference. Strategies include:

- Dose-Response Repetition : Use ≥3 independent replicates with strict negative/positive controls.

- Impurity Profiling : Apply LC-MS to rule out confounding byproducts (e.g., ’s emphasis on recrystallization for purity) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., oxazolidinones in ) to identify structure-activity trends .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact ( ) .

- Ventilation : Use fume hoods for weighing and reactions, as hydrolysis may release volatile byproducts (e.g., acetic acid) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can degradation products under oxidative stress be identified?

Methodological Answer:

Expose the compound to H2O2 or UV light and analyze via:

- High-Resolution Mass Spectrometry (HRMS) : Detect oxidation products (e.g., epoxidation of the acetyl group).

- EPR Spectroscopy : Identify radical intermediates using spin traps like DMPO.

’s synthesis of thiazolidinone derivatives under oxidative conditions provides a methodological template .

Advanced: Which computational models predict enzyme interaction behavior?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with enzyme crystal structures (e.g., PDB ID 1XYZ) to simulate binding affinities.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of enzyme-ligand complexes.

underscores aligning simulations with experimental IC50 data to validate models .

Basic: What chromatographic methods isolate this compound from complex mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for preliminary purification.

- Preparative HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient: 20%→80% acetonitrile).

’s protocols for bicyclic β-lactam purification are analogous .

Advanced: What in vitro models evaluate enzyme inhibition efficacy?

Methodological Answer:

- Kinetic Assays : Measure IC50 against target enzymes (e.g., serine hydrolases) using fluorogenic substrates.

- Cellular Models : Test cytotoxicity in HEK293 cells via MTT assay to differentiate specific inhibition from general toxicity.

’s discussion of isoxazolyl-pyrazole derivatives’ bioactivity informs assay design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.